Comprehensive Physicochemical Profiling and Exact Mass Determination of 4-Amino-2,6-dimethylbenzene-1-sulfonamide Hydrochloride
Comprehensive Physicochemical Profiling and Exact Mass Determination of 4-Amino-2,6-dimethylbenzene-1-sulfonamide Hydrochloride
Executive Summary
In modern drug discovery, the arylsulfonamide pharmacophore is a critical structural motif, frequently utilized in the design of carbonic anhydrase inhibitors, antimicrobial agents, and anti-inflammatory therapeutics. 4-Amino-2,6-dimethylbenzene-1-sulfonamide hydrochloride serves as a highly functionalized building block in these synthetic pipelines.
For researchers and analytical scientists, confirming the structural integrity of this precursor is paramount. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this validation. This whitepaper provides an in-depth technical guide to the physicochemical properties, exact mass calculation, and self-validating HRMS analytical workflows required to characterize this compound accurately.
Physicochemical Profiling & Structural Elucidation
Understanding the distinction between the hydrochloride salt and the free base is critical for mass spectrometry. In an Electrospray Ionization (ESI) source, the non-covalent ionic bond of the hydrochloride salt dissociates. Consequently, positive ion mode (ESI+) will detect the protonated free base [M+H]+ , while negative ion mode (ESI-) will detect the chloride ion [Cl]− .
The quantitative structural parameters are summarized in the table below, providing the exact monoisotopic masses required for high-resolution mass calibration.
| Property | Value |
| Compound Name | 4-Amino-2,6-dimethylbenzene-1-sulfonamide hydrochloride |
| CAS Number (Free Base) | 67214-71-5 |
| Molecular Formula (Salt) | C8H13ClN2O2S |
| Molecular Weight (Salt) | 236.72 g/mol |
| Exact Monoisotopic Mass (Salt) | 236.0386 Da |
| Molecular Formula (Free Base) | C8H12N2O2S |
| Exact Monoisotopic Mass (Free Base) | 200.0619 Da |
| Target Precursor Ion [M+H]+ | 201.0698 Da |
Data supported by commercial chemical databases ().
High-Resolution Mass Spectrometry (HRMS) Workflow
To achieve sub-2 ppm mass accuracy, the analytical protocol must be designed as a self-validating system . This is accomplished by integrating a System Suitability Test (SST) and real-time lock-mass correction.
Step-by-Step ESI-Q-TOF Methodology
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Step 1: Sample Preparation & Desalting
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Action: Dissolve the compound in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.
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Causality: Formic acid acts as a proton donor, driving the equilibrium toward the [M+H]+ state. Diluting to 1 µg/mL prevents detector saturation and mitigates ion suppression, ensuring a linear response.
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Step 2: System Suitability & Lock-Mass Calibration
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Action: Prior to sample injection, infuse a known standard (e.g., Sulfamethoxazole) to verify instrument resolution ( R>30,000 ). Establish a dual-spray configuration infusing Leucine Enkephalin ( m/z 556.2771) as a lock-mass.
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Causality: Time-of-Flight (TOF) analyzers are sensitive to minute thermal fluctuations in the flight tube, which cause mass drift. The lock-mass provides a continuous, known reference point, allowing the software to dynamically recalculate the mass axis and guarantee exact mass precision.
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Step 3: Data Acquisition (ESI+)
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Action: Introduce the sample via direct infusion at 5 µL/min. Apply a capillary voltage of 3.0 kV and a desolvation temperature of 250°C.
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Causality: The 3.0 kV potential provides the optimal electric field for Taylor cone formation without inducing in-source fragmentation.
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Figure 1: Self-validating HRMS workflow utilizing lock-mass calibration for exact mass determination.
Mechanistic Insights: Ionization & Gas-Phase Fragmentation
Exact mass determination of the precursor ion ( m/z 201.0698) confirms the elemental composition, but Collision-Induced Dissociation (CID) is required to validate the structural connectivity.
When subjected to CID (e.g., 15–25 eV) in the collision cell, arylsulfonamides undergo highly characteristic gas-phase fragmentation pathways ().
The SO2 Elimination Pathway: The most diagnostic fragment for this class of compounds is the loss of 64 Da ( SO2 ). Mechanistically, this is not a simple bond cleavage. It is driven by an intramolecular rearrangement where the sulfonamide nitrogen attacks the ipso position of the aromatic ring. This intermediate then extrudes sulfur dioxide gas, leaving behind a substituted aniline cation at m/z 137.1078 ().
The Amine Cleavage Pathway: Concurrently, the primary sulfonamide group can undergo a direct neutral loss of ammonia ( NH3 , -17.0265 Da), yielding a product ion at m/z 184.0432.
Figure 2: Proposed CID gas-phase fragmentation pathway highlighting diagnostic SO2 elimination.
Applications in Drug Development
The precise characterization of 4-Amino-2,6-dimethylbenzene-1-sulfonamide is non-negotiable when used as a precursor in pharmaceutical synthesis. The steric hindrance provided by the 2,6-dimethyl groups forces the sulfonamide moiety out of the aromatic plane, a conformational trait highly sought after when designing selective inhibitors for metalloenzymes. By utilizing the exact mass and fragmentation workflows detailed above, analytical chemists can confidently verify batch purity, track synthetic intermediates, and identify downstream metabolic degradation products during pharmacokinetic profiling.
References
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Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. URL:[Link][1]
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National Center for Biotechnology Information. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Rapid Communications in Mass Spectrometry (PubMed). URL:[Link][2]
